Muramyl Dipeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

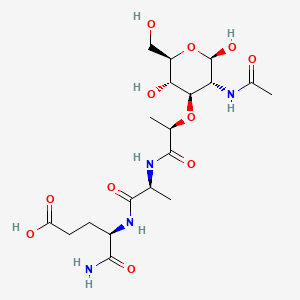

El dipéptido de muramila es un componente del peptidoglicano bacteriano, que es una estructura de reconocimiento o activador para la proteína de dominio de oligomerización de unión a nucleótidos 2 (NOD2). Es un constituyente de las bacterias grampositivas y gramnegativas, compuesto por ácido N-acetilmurámico unido por su porción de ácido láctico al extremo N-terminal de un dipéptido L-alanina D-isoglutamina . El dipéptido de muramila es reconocido por el sistema inmunitario como un patrón molecular asociado a patógenos y activa el inflamasoma NALP3, lo que lleva a la activación de citoquinas, particularmente interleucina-1α e interleucina-1β .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dipéptido de muramila se puede sintetizar mediante diversos métodos. Una ruta sintética común implica el acoplamiento de ácido N-acetilmurámico con L-alanina y D-isoglutamina utilizando reactivos de acoplamiento de péptidos como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) . La reacción suele tener lugar en un disolvente orgánico como la dimetilformamida (DMF) en condiciones suaves.

Métodos de producción industrial

La producción industrial de dipéptido de muramila a menudo implica procesos de fermentación utilizando bacterias genéticamente modificadas que sobreproducen el compuesto. Las bacterias se cultivan en biorreactores de gran tamaño y el compuesto se extrae y purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

1.1. Peptide Modifications

Many peptide variations were introduced on N-acetyl muramic acid, and their impact on adjuvant activity was evaluated . A study of the structure-activity relationship suggested that the L-configuration of an amino acid linked to the muramyl part and D-configuration of the glutamic acid residue was important in retaining or increasing biological activity . L-Alanine of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-L-D) could be replaced with another L amino acid such as L-serine, while replacement of L-alanine with D-alanine (MDP-D-D) dramatically decreased adjuvant activity . As for the replacement of D-isoglutamine, the functionality of D-glutamic acid is important, and the α-amide is not essential .

1.2. Sugar Modifications

The chirality of MDP at the lactic acid moiety impacts stability and activity . In contrast, nor-MDP, which does not have a methyl group at the same position, exhibits comparable biological activity and less toxicity .

Lipophilic 1-O-acyl and 1-S-acyl groups change MDP adjuvant activity . It was reported that as the aglycone carbon number increased, the ability of MDP derivatives to stimulate NK cytotoxic activity also increased .

The methyl β-glycoside of MDP was reported to be more adjuvant-active than the corresponding methyl α-glycoside . The size and orientation of the aglycon in MDP also influence its biological activities .

Biological evaluation of MDP analogs indicated that lipophilicity of the molecule caused various important effects on biological activity by increasing adjuvant activity and decreasing pyrogenicity, which is one of the major side effects of MDP .

2.1. NOD2 receptor

Muramyl peptides are the minimal biologically active fragments that initiate immune response after interacting with intracellular receptors of the innate immunity NLR family (NOD-Like Receptors) . The interaction of muramyl peptides with NLRs triggers a signaling cascade of reactions that induces the expression of a large amount of genes, in particular, genes of pro-inflammatory cytokines .

| Binding Affinity (KD) | |||

|---|---|---|---|

| Compound | WT LRR | R877A | W931A |

| 1 | 213 ± 24 nM | 827 ± 113 nM | 780 ± 133 nM |

| 354 ± 40 nM | 1345 ± 93 nM | 1382 ± 303 nM | |

| 428 ± 49 nM | 1215 ± 155 nM | 1452 ± 130 nM |

A proposed model for the orientation of MDP in the active site was developed using the crystal structure of Nod2, predicting that the MDP recognition occurs in the center of the LRR horseshoe fold .

2.2. Effects on mitochondrial respiration

Toxic muramyl peptides induce significant inhibition of succinate-linked respiratory control ratio (RCR) in vitro and in vivo . Toxic muramyl peptides decrease the efficiency of ATP production . The inhibition of RCR is caused by toxic derivatives .

Aplicaciones Científicas De Investigación

Oncology

MDP and its analogs have been extensively studied for their potential as anticancer agents. Research indicates that MDP can enhance the immune response against cancer cells by activating NOD2, leading to increased cytotoxicity against tumor cells.

-

Case Study: Antitumor Activity

A study highlighted the efficacy of MDP analogs in inhibiting tumor growth and reducing metastasis in various cancer models. For instance, Guzelj et al. (2022) reported that an MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against malignant cell lines and enhanced T-cell activation through dendritic cells . - Table 1: Summary of Anticancer Effects of MDP Analogues

| Compound | Cancer Type | Effectiveness (%) | Mechanism of Action |

|---|---|---|---|

| Compound 75 | K562, MEC1 | >95% | Enhanced T-cell activation |

| Adenosine-conjugated MDP | L1210 leukemia | Minimal effect | Immunosuppressive properties |

| Murabutide | Various tumors | Significant tumor regression | Synergizes with cytokines |

Immunomodulation

MDP has shown promise as an immunomodulator in treating inflammatory diseases such as inflammatory bowel disease (IBD). It appears to enhance the intestinal barrier function and regulate autophagy in epithelial cells.

- Case Study: Colitis Treatment

A study conducted on mice demonstrated that MDP alleviated colitis symptoms by activating autophagy pathways, thereby reducing intestinal inflammation . This finding suggests potential therapeutic applications for MDP in managing chronic inflammatory conditions.

Vaccine Adjuvant

MDP is recognized for its adjuvant properties, enhancing the efficacy of vaccines by stimulating a robust immune response.

- Case Study: Vaccine Efficacy

Research indicates that MDP can be used as an adjuvant in cancer vaccines, improving their effectiveness by promoting a stronger immune response against tumor antigens . The structural modifications of MDP have been explored to enhance its adjuvant activity while minimizing side effects.

Challenges and Future Directions

Despite its promising applications, the clinical use of MDP is limited due to its pyrogenic nature and potential side effects. Ongoing research aims to develop less toxic analogs with improved biocompatibility for clinical applications.

- Future Research Areas

- Development of novel MDP analogs with reduced toxicity.

- Clinical trials to evaluate the safety and efficacy of MDP-based therapies.

- Exploration of combination therapies involving MDP with existing cancer treatments or immunotherapies.

Mecanismo De Acción

El dipéptido de muramila ejerce sus efectos uniéndose al receptor NOD2, un receptor citoplásmico involucrado en la defensa del sistema inmunitario innato del huésped. Tras la unión, activa el inflamasoma NALP3, lo que lleva a la producción de citoquinas proinflamatorias como la interleucina-1α y la interleucina-1β . Esta activación desencadena una cascada de respuestas inmunitarias, mejorando la capacidad del cuerpo para reconocer y responder a infecciones bacterianas .

Comparación Con Compuestos Similares

Compuestos similares

Mifamurtida: Un análogo sintético del dipéptido de muramila utilizado en el tratamiento del osteosarcoma.

Péptidos desmuramil: Análogos modificados del dipéptido de muramila con propiedades inmunoestimulantes mejoradas.

Dipéptido de muramila N-glicolil: Un derivado con capacidades mejoradas de respuesta inmunitaria.

Singularidad

El dipéptido de muramila es único debido a su capacidad para activar el receptor NOD2 y el inflamasoma NALP3, lo que lleva a una respuesta inmunitaria robusta. Sus componentes estructurales, incluido el ácido N-acetilmurámico y el dipéptido L-alanina D-isoglutamina, son críticos para su actividad biológica .

Propiedades

Número CAS |

87420-48-2 |

|---|---|

Fórmula molecular |

C19H32N4O11 |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1 |

Clave InChI |

BSOQXXWZTUDTEL-ZUYCGGNHSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Key on ui other cas no. |

53678-77-6 |

Sinónimos |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.